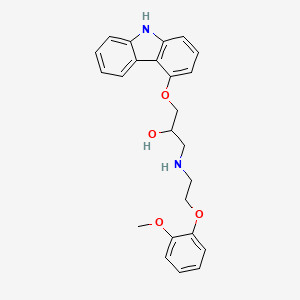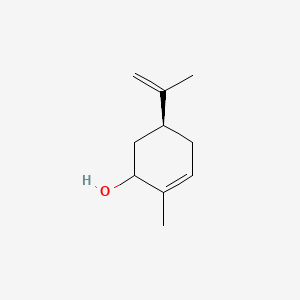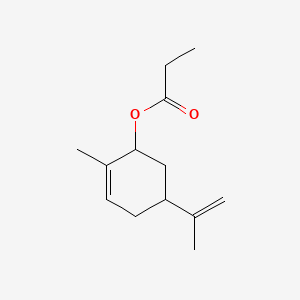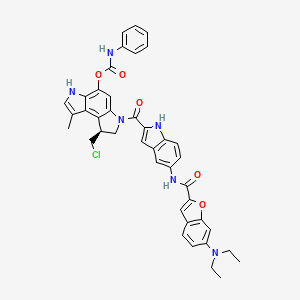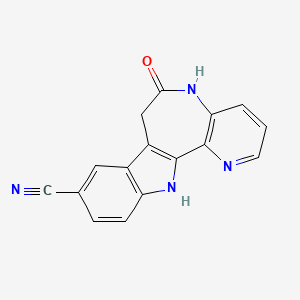
Cazpaullone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cazpaullone is a glycogen synthase kinase-3 (GSK-3) inhibitor. Cazpaullone shows transient stimulation of the mRNA expression of the beta cell transcription factor Pax4, an important regulator of beta cell development and growth. Cazpaullone has potential as a starting point for developing agents for the treatment of diabetes.
Wissenschaftliche Forschungsanwendungen
Pancreatic Beta Cell Protection and Replication
Cazpaullone, known as 9-cyano-1-azapaullone, has been identified as a significant inhibitor of glycogen synthase kinase-3 (GSK-3), contributing to pancreatic beta cell protection and replication. This compound has shown promising results in stimulating the replication of primary beta cells in isolated rat islets and protecting against glucolipotoxicity-induced cell death. Cazpaullone also transiently stimulated the mRNA expression of the beta cell transcription factor Pax4, which is crucial for beta cell development and growth. This makes cazpaullone a potential candidate for developing beta cell regenerative agents useful in treating diabetes (Stukenbrock et al., 2008).
Glioblastoma Treatment
In the context of glioblastoma, a type of brain tumor, cazpaullone has been identified as an enhancer for the drug temozolomide (TMZ), especially in overcoming chemoresistance. Cazpaullone's ability to inhibit glycogen synthase kinase (GSK) 3β has been instrumental in suppressing stem cell phenotype and viability in both glioma cell lines and glioma stem cells. This combination therapy with cazpaullone and TMZ has shown potential in extending survival time in mouse models, indicating cazpaullone's promise as a treatment for glioblastoma (Kitabayashi et al., 2019).
Amyotrophic Lateral Sclerosis (ALS) Treatment
Cazpaullone has also been identified as a potential therapeutic for Amyotrophic Lateral Sclerosis (ALS). In a study, it was found to be effective in prolonging the survival of motor neurons derived from both wild-type and mutant SOD1 mouse embryonic stem cells. Its efficacy was attributed to the dual inhibition of GSK-3 and HGK kinases. Furthermore, it showed improved survival of human motor neurons derived from ALS-patient-induced pluripotent stem cells. This positions cazpaullone as a promising candidate for ALS treatment (Yang et al., 2013).
Eigenschaften
CAS-Nummer |
914088-64-5 |
|---|---|
Produktname |
Cazpaullone |
Molekularformel |
C16H10N4O |
Molekulargewicht |
274.28 g/mol |
IUPAC-Name |
9-oxo-3,8,18-triazatetracyclo[9.7.0.02,7.012,17]octadeca-1(11),2(7),3,5,12(17),13,15-heptaene-14-carbonitrile |
InChI |
InChI=1S/C16H10N4O/c17-8-9-3-4-12-10(6-9)11-7-14(21)19-13-2-1-5-18-16(13)15(11)20-12/h1-6,20H,7H2,(H,19,21) |
InChI-Schlüssel |
MGQSIUXWCFOENX-UHFFFAOYSA-N |
SMILES |
C1C2=C(C3=C(C=CC=N3)NC1=O)NC4=C2C=C(C=C4)C#N |
Kanonische SMILES |
C1C2=C(C3=C(C=CC=N3)NC1=O)NC4=C2C=C(C=C4)C#N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
6-oxo-5,6,7,12-tetrahydropyrido(3',2'-2,3)azepino(4,5-b)indole-9-carbonitrile 9-cyano-1-azapaullone cazpaullone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



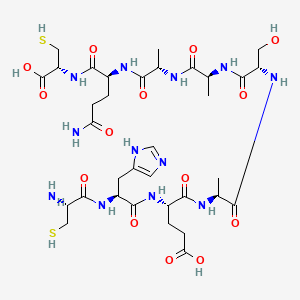
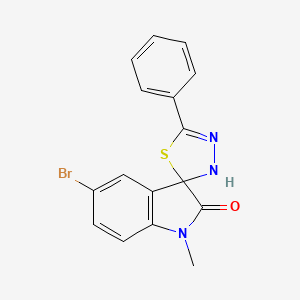
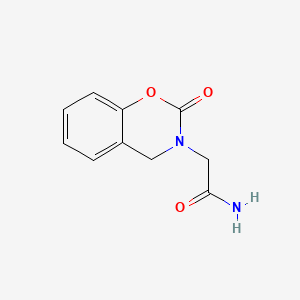
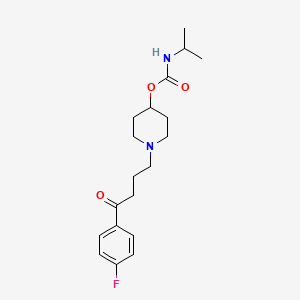

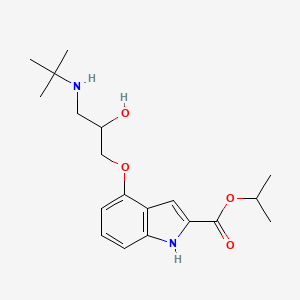
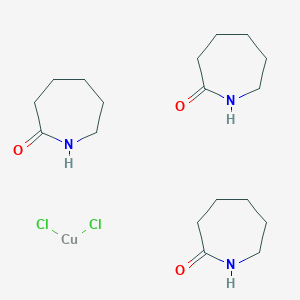
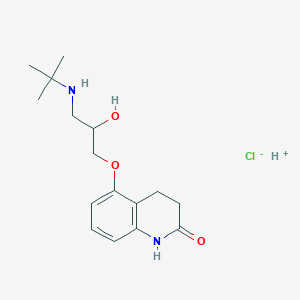
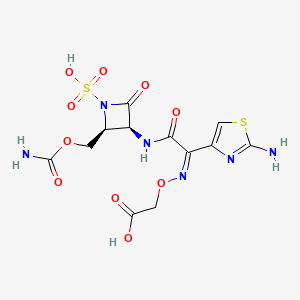
![Disodium;2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-(carbamoyloxymethyl)-4-oxo-1-sulfonatoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetate](/img/structure/B1668588.png)
